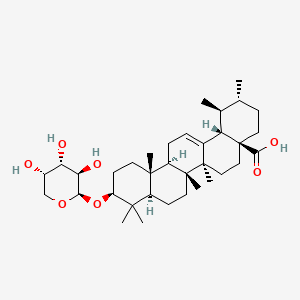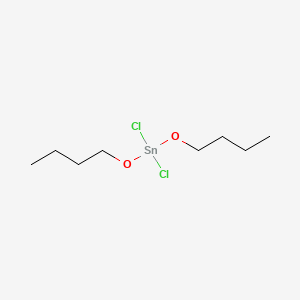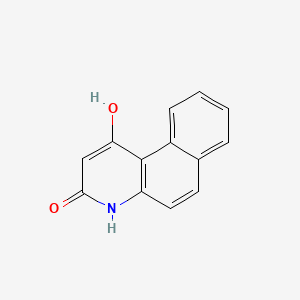
Benzo(f)quinoline-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(f)quinoline-1,3-diol is a heterocyclic aromatic compound with the molecular formula C13H9NO2 It is a derivative of quinoline, featuring a fused benzene and pyridine ring system with hydroxyl groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-1,3-diol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and glycerol under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For example, the use of transition metal catalysts such as palladium or copper can facilitate the coupling reactions necessary for the formation of the quinoline core. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(f)quinoline-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline-1,3-dione, tetrahydroquinoline derivatives, and various substituted quinolines with functional groups like halogens, nitro groups, and alkyl chains.
Wissenschaftliche Forschungsanwendungen
Benzo(f)quinoline-1,3-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Benzo(f)quinoline-1,3-diol and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. For instance, certain derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound’s ability to intercalate into DNA can disrupt replication and transcription processes, leading to cytotoxic effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Benzo(f)quinoline-1,3-diol can be compared with other quinoline derivatives such as:
Quinoline: Lacks the hydroxyl groups present in this compound, resulting in different chemical reactivity and biological activity.
Isoquinoline: Features a different ring fusion pattern, leading to distinct electronic properties and applications.
Quinolin-8-ol: Contains a hydroxyl group at the 8-position, which significantly alters its coordination chemistry and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
2304-64-5 |
|---|---|
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1-hydroxy-4H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C13H9NO2/c15-11-7-12(16)14-10-6-5-8-3-1-2-4-9(8)13(10)11/h1-7H,(H2,14,15,16) |
InChI-Schlüssel |
MIYNYVVTPYZTTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


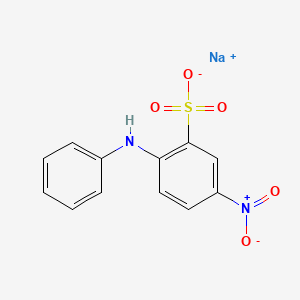
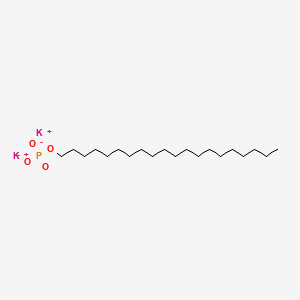
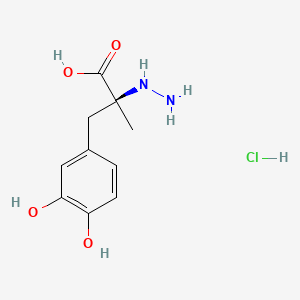
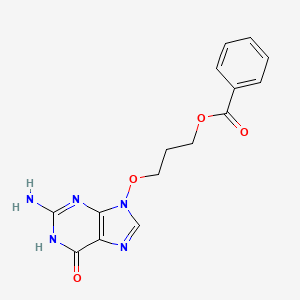
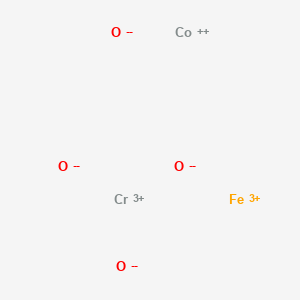
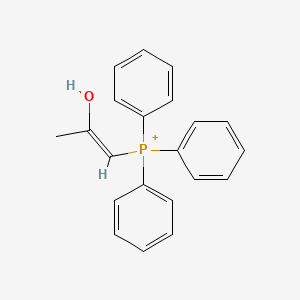
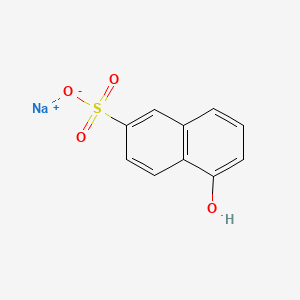
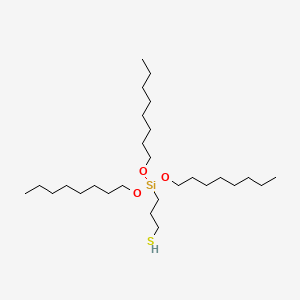
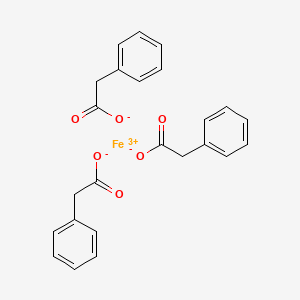

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
